3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The compound 3-methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride is systematically named according to IUPAC rules, which prioritize functional group hierarchy and substituent numbering. The benzene ring is numbered such that the sulfonyl chloride group (-SO₂Cl) occupies position 1. The methyl (-CH₃) and trifluoromethyl (-CF₃) groups are assigned positions 3 and 5, respectively, based on the lowest possible locants for substituents.
The CAS Registry Number for this compound is 1211524-22-9 , a unique identifier that distinguishes it from structurally similar molecules. Its molecular formula is C₈H₆ClF₃O₂S , with a molecular weight of 258.65 g/mol .
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS RN | 1211524-22-9 |
| Molecular Formula | C₈H₆ClF₃O₂S |
| Molecular Weight | 258.65 g/mol |
Structural Isomerism and Substituent Positional Analysis
Structural isomerism in this compound arises from the relative positions of the methyl and trifluoromethyl groups on the benzene ring. The meta relationship between the methyl (position 3) and trifluoromethyl (position 5) groups is critical to its identity. Alternative positional isomers, such as 2-methyl-4-(trifluoromethyl)benzene-1-sulfonyl chloride or 4-methyl-2-(trifluoromethyl)benzene-1-sulfonyl chloride, would exhibit distinct physicochemical properties due to altered electronic and steric environments.
The sulfonyl chloride group at position 1 further constrains isomerism, as renumbering the ring to prioritize other substituents would violate IUPAC numbering rules. For example, if the sulfonyl chloride were placed at position 2, the resulting compound would not retain the same substituent hierarchy.
Synonyms and Historical Naming Conventions
This compound has been referenced under multiple synonyms in chemical literature and commercial catalogs:
Historically, non-systematic names such as meta-trifluoromethyl-meta-methylbenzenesulfonyl chloride were occasionally used to emphasize the relative positions of substituents. However, such conventions have largely been supplanted by IUPAC nomenclature to avoid ambiguity.
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S/c1-5-2-6(8(10,11)12)4-7(3-5)15(9,13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFZQUVLBVRQFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211524-22-9 | |
| Record name | 3-methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The preparation of 3-methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride typically follows these key steps:
- Introduction of the trifluoromethyl group (CF3) onto the aromatic ring.
- Sulfonation of the aromatic ring to introduce the sulfonyl group (SO3H).
- Conversion of the sulfonic acid group to the sulfonyl chloride (SO2Cl) functionality.
Each step requires careful control of reaction conditions to maximize yield and purity while minimizing side reactions.
Preparation of the Aromatic Precursor
The starting material is generally a methyl-substituted trifluoromethylbenzene derivative. The trifluoromethyl group is often introduced via electrophilic trifluoromethylation or by using commercially available trifluoromethylated aromatics.
For example, 3-methyl-5-(trifluoromethyl)benzene can be synthesized or procured as a starting point for further functionalization.
Sulfonation of 3-Methyl-5-(trifluoromethyl)benzene
The sulfonation step introduces the sulfonic acid group (-SO3H) at the 1-position of the aromatic ring. This is typically achieved by treating the aromatic compound with sulfuric acid or oleum under controlled temperature conditions.
- Reaction conditions: Sulfonation is performed at temperatures ranging from 0°C to 100°C depending on the reactivity of the substrate and desired regioselectivity.
- Solvent: Concentrated sulfuric acid or fuming sulfuric acid (oleum) is used as the sulfonating agent and solvent.
- Outcome: The sulfonic acid group is introduced regioselectively at the 1-position relative to the methyl and trifluoromethyl substituents.
Conversion of Sulfonic Acid to Sulfonyl Chloride
The sulfonic acid intermediate is then converted to the sulfonyl chloride using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
- Typical procedure: The sulfonic acid is reacted with excess thionyl chloride under reflux conditions (generally between 50°C and 100°C).
- Reaction time: The reaction usually completes within several hours (2–10 hours).
- Isolation: The sulfonyl chloride is isolated by removal of excess reagents and purification via distillation or recrystallization.
Example Preparation Protocol (Adapted from Related Sulfonyl Chloride Syntheses)
| Step | Reagents & Conditions | Notes | Yield & Purity |
|---|---|---|---|
| Sulfonation | 3-Methyl-5-(trifluoromethyl)benzene + concentrated H2SO4 or oleum, 50–80°C, 4–6 hours | Controlled temperature to avoid polysulfonation | High regioselectivity for 1-position sulfonic acid |
| Chlorination | Sulfonic acid intermediate + thionyl chloride (5 equiv), reflux 60–80°C, 3–8 hours | Use of anhydrous conditions preferred; excess SOCl2 ensures complete conversion | Yields typically >90%; purity >95% after distillation |
Alternative Synthetic Routes and Considerations
- Direct sulfonyl chloride formation: Some methods allow direct sulfonyl chloride formation by reacting aromatic compounds with chlorosulfonic acid (ClSO3H), which combines sulfonation and chlorination in one step. This method requires careful control due to its highly exothermic nature.
- Use of catalysts or solvents: Polar solvents like methanol or dichloromethane may be used to moderate reaction rates and improve handling.
- Purification: Final purification is often performed by vacuum distillation or recrystallization to achieve high purity suitable for pharmaceutical or fine chemical use.
Research Findings and Data Summary
Although direct literature specifically on this compound is limited, closely related compounds such as 3,5-bis(trifluoromethyl)benzyl derivatives have been synthesized with high efficiency using similar chlorination and sulfonylation protocols. For instance:
- Chlorination of benzyl alcohol derivatives with thionyl chloride at temperatures from -5°C to 50°C yields benzyl chlorides with >95% conversion and high purity.
- Sulfonyl chloride formation from sulfonic acids using thionyl chloride proceeds with molar yields around 80–90%, with reaction times of 2–10 hours and temperatures between 50–80°C.
- Reaction monitoring via gas chromatography (GC) and purification by distillation are standard practices to ensure product quality.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range / Condition | Comments |
|---|---|---|
| Sulfonation temperature | 0°C to 80°C | Avoid overheating to prevent polysulfonation |
| Sulfonation time | 4–6 hours | Sufficient for complete sulfonation |
| Chlorinating agent | Thionyl chloride (SOCl2) or chlorosulfonic acid | SOCl2 preferred for milder conditions |
| Chlorination temperature | 50°C to reflux (80°C) | Controlled to avoid decomposition |
| Chlorination time | 2–10 hours | Reaction monitored by GC or TLC |
| Solvent | None (neat) or polar aprotic solvents | Methanol or dichloromethane for workup |
| Yield | >90% | High yields reported for related compounds |
| Purification | Distillation or recrystallization | Ensures >95% purity |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonic Acids: Formed from oxidation reactions.
Sulfonyl Derivatives: Various derivatives can be formed depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactive sulfonyl chloride group allows for the formation of sulfonamides and other derivatives through nucleophilic substitution reactions .
Biology
- Synthesis of Biologically Active Compounds : The compound is employed in the synthesis of various biologically active molecules, including enzyme inhibitors and probes for studying biological pathways. Its ability to modify proteins and other biomolecules enhances its potential in drug design .
- Antimicrobial Activity : Studies have shown that derivatives of sulfonyl chlorides exhibit significant antimicrobial properties. For example, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 mg/L against certain bacterial species .
Medicine
- Drug Development : The compound is crucial in the development of drugs with anti-inflammatory, antiviral, and anticancer properties. Its electrophilic nature facilitates interactions with nucleophilic sites on proteins, leading to modifications that can alter protein function and activity .
Industry
- Production of Specialty Chemicals : In industrial applications, this compound is utilized in the production of dyes, pigments, and specialty chemicals due to its unique reactivity profile .
Case Studies and Research Findings
Several studies have highlighted the diverse applications and biological activities of this compound:
- Anticancer Activity : Research indicates that sulfonyl chlorides can induce apoptosis in cancer cells through specific signaling pathways. For instance, compounds derived from 3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride have been shown to inhibit cell proliferation in various cancer cell lines.
- Enzyme Inhibition Studies : Inhibitors synthesized from this compound have been tested for their ability to modulate enzyme activity involved in metabolic processes. These studies reveal significant alterations in enzyme kinetics upon treatment with sulfonyl derivatives.
- Synthesis of Urea Derivatives : A novel series of urea derivatives synthesized from this compound were investigated for their biological activity, demonstrating enhanced efficacy due to the presence of the trifluoromethyl group .
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive compared to other sulfonyl chlorides .
Comparison with Similar Compounds
Structural Isomerism: Positional Effects
- 2-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 491850-53-4) Molecular Formula: C₈H₆ClF₃O₂S Molecular Weight: 258.65 Key Differences: The methyl group is at position 2 instead of 3. The 3-methyl isomer may exhibit reduced steric hindrance compared to the 2-methyl analog, leading to higher reactivity in certain reactions .
Substituent Effects: Chloro vs. Methyl vs. Fluoro
2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 175205-54-6)
- Molecular Formula : C₇H₃Cl₂F₃O₂S
- Molecular Weight : 279.06
- Key Differences : Replaces the methyl group with a chlorine atom at position 2 and positions the CF₃ group at position 4. Chlorine’s stronger electron-withdrawing nature increases the electrophilicity of the sulfonyl chloride compared to the methyl-substituted target compound. This enhances reactivity in sulfonylation reactions but may reduce stability under hydrolytic conditions .
- 3-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride Key Differences: Substitutes the methyl group with fluorine at position 3. However, fluorine’s smaller size compared to methyl reduces steric effects .
Multi-Substituted Analogs
- 2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride
- Molecular Formula : C₉H₂ClF₉O₂S
- Molecular Weight : ~380.62 (estimated)
- Key Differences : Three CF₃ groups create a highly electron-deficient aromatic system. This compound is significantly more reactive than the target due to cumulative electron-withdrawing effects, making it prone to rapid hydrolysis but valuable in high-energy reactions .
Reactivity and Physical Properties
Electronic Effects
Electron-Withdrawing Groups (EWG) :
Electron-Donating Groups (EDG) :
Molecular Weight and Solubility
- Lower Molecular Weight Analogs :
- Higher Molecular Weight Analogs :
- Compounds like 2,4,6-tris(trifluoromethyl)benzene-1-sulfonyl chloride (MW ~380.62) exhibit lower solubility in polar solvents due to increased hydrophobicity from multiple CF₃ groups .
Biological Activity
3-Methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride, often referred to as a sulfonyl chloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on its mechanisms of action, biochemical properties, and potential applications in pharmacology.
- Molecular Formula : C8H5ClF4O2S
- Molecular Weight : 276.637 g/mol
- Density : 1.6 g/cm³
- Boiling Point : 276.8 °C
- Flash Point : 121.2 °C
These properties indicate that the compound is stable under standard laboratory conditions but requires careful handling due to its corrosive nature.
This compound acts primarily as an electrophile, participating in sulfonylation reactions with various biological molecules. The trifluoromethyl group enhances lipophilicity and biological interactions, making it a potent candidate for drug design.
Target Sites
The compound interacts with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter protein function. This reactivity is crucial for its therapeutic effects and potential toxicity.
Biological Activity Overview
The biological activity of this compound has been linked to several key areas:
-
Antimicrobial Activity :
- Recent studies have shown that derivatives of benzenesulfonyl chlorides exhibit significant antimicrobial properties. For example, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 mg/L against Enterococcus species .
- The presence of the trifluoromethyl group is believed to enhance the antimicrobial efficacy of these compounds.
-
Cellular Effects :
- The compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect enzyme activity involved in metabolic processes, leading to alterations in energy production .
- Anticancer Activity :
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-methyl-5-(trifluoromethyl)benzene-1-sulfonyl chloride in laboratory settings?
- Methodology :
-
Halogenation and Sulfonation : Start with a substituted benzene precursor (e.g., 3-methyl-5-(trifluoromethyl)benzene). React with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group. Monitor reaction progress via TLC or HPLC .
-
Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile or dichloromethane) to stabilize intermediates and enhance reaction rates. Avoid protic solvents to prevent hydrolysis of the sulfonyl chloride group .
-
Purification : Isolate the product via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent). Confirm purity using ¹H/¹⁹F NMR and FT-IR (characteristic S=O stretches at ~1370 cm⁻¹ and ~1170 cm⁻¹) .
- Data Table :
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₈H₆ClF₃O₂S | |
| Molecular Weight | 258.65 g/mol | |
| Key Spectral Peaks | ¹⁹F NMR: δ -60 to -65 ppm (CF₃) |
Q. How can researchers characterize the stability of this sulfonyl chloride under varying storage conditions?
- Methodology :
- Hydrolysis Kinetics : Conduct accelerated stability studies by exposing the compound to humidity (e.g., 40°C/75% RH). Monitor degradation via HPLC and quantify residual sulfonyl chloride .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples in anhydrous environments (e.g., sealed vials with molecular sieves) .
Advanced Research Questions
Q. How do steric and electronic effects of the methyl and trifluoromethyl groups influence nucleophilic substitution reactions?
- Methodology :
-
Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density around the sulfonyl chloride group. Compare activation energies for reactions with amines/thiols .
-
Experimental Validation : React the compound with substituted anilines under identical conditions. Measure reaction rates (kinetic studies) and correlate with Hammett σ values of substituents .
- Key Insight : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, increasing the electrophilicity of the sulfur atom. The methyl group at the 3-position introduces steric hindrance, reducing reactivity with bulky nucleophiles .
Q. What analytical strategies resolve contradictions in reported reaction yields for sulfonamide derivatives?
- Methodology :
-
Byproduct Analysis : Use LC-MS to identify side products (e.g., sulfonic acids from hydrolysis) that reduce yields. Optimize reaction conditions (e.g., lower temperature, inert atmosphere) .
-
Isomer Discrimination : If competing substitution occurs (e.g., para vs. meta products), employ NOESY NMR or X-ray crystallography to confirm regiochemistry .
Q. How can substituent effects be leveraged to tune the lipophilicity and bioavailability of derived sulfonamides?
- Methodology :
- LogP Measurement : Determine octanol-water partition coefficients for derivatives. The -CF₃ group increases lipophilicity (LogP +0.5–1.0), while polar substituents (e.g., -OH) counteract this .
- Biological Testing : Screen derivatives for membrane permeability (e.g., Caco-2 cell assays). Correlate results with computational ADMET predictions .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for structurally similar sulfonyl chlorides: How to address them?
- Root Cause : Variations may arise from impurities (e.g., residual solvents) or polymorphism.
- Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
